ethyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate
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Description
Ethyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate is a useful research compound. Its molecular formula is C18H27N5O4 and its molecular weight is 377.445. The purity is usually 95%.
BenchChem offers high-quality ethyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound 'ethyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate' involves the condensation of 1,3-dimethyluric acid with 4-methylpiperidine-1-carboxaldehyde, followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then acetylated with acetic anhydride to yield the final product.
Starting Materials
1,3-dimethyluric acid, 4-methylpiperidine-1-carboxaldehyde, sodium borohydride, acetic anhydride
Reaction
1. Condensation of 1,3-dimethyluric acid with 4-methylpiperidine-1-carboxaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to yield the corresponding imine., 2. Reduction of the imine with sodium borohydride in a suitable solvent such as ethanol or methanol to yield the corresponding amine., 3. Acetylation of the amine with acetic anhydride in the presence of a catalyst such as pyridine to yield the final product, ethyl {1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate.
properties
IUPAC Name |
ethyl 2-[1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O4/c1-5-27-14(24)11-23-13(10-22-8-6-12(2)7-9-22)19-16-15(23)17(25)21(4)18(26)20(16)3/h12H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHPCODJYBORDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetate |
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